molecular formula C8H9Cl2NSi B13784177 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine CAS No. 74639-18-2

4-{2-[(Dichloromethyl)silyl]ethyl}pyridine

Cat. No.: B13784177
CAS No.: 74639-18-2
M. Wt: 218.15 g/mol
InChI Key: FIKOCJAELMHQLR-UHFFFAOYSA-N
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Description

4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is an organic compound with the molecular formula C7H8Cl3NSi. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its incorporation of a dichloromethylsilyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine typically involves the reaction of 2-chloromethylpyridine with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as the dichloromethylsilyl group is sensitive to hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Dichloromethyl)silyl]ethyl}pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{2-[(Dichloromethyl)silyl]ethyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine involves its interaction with molecular targets through its dichloromethylsilyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is unique due to its specific combination of a pyridine ring and a dichloromethylsilyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

CAS No.

74639-18-2

Molecular Formula

C8H9Cl2NSi

Molecular Weight

218.15 g/mol

InChI

InChI=1S/C8H9Cl2NSi/c9-8(10)12-6-3-7-1-4-11-5-2-7/h1-2,4-5,8H,3,6H2

InChI Key

FIKOCJAELMHQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC[Si]C(Cl)Cl

Origin of Product

United States

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